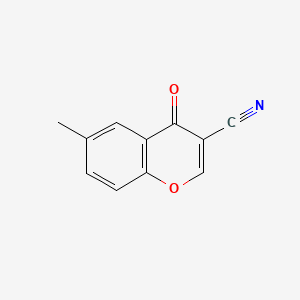

3-Cyano-6-methylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRLRLMPBIRUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350962 | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-18-5 | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Overview: The Significance and Synthetic Logic

An In-Depth Technical Guide to the Synthesis of 3-Cyano-6-methylchromone

This guide provides researchers, scientists, and drug development professionals with a comprehensive, mechanistically-driven approach to the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The chromone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its derivatives are widely investigated for anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this class, this compound stands out as a versatile synthetic intermediate.[4] The electron-withdrawing nitrile group at the 3-position activates the pyrone ring for various nucleophilic and cycloaddition reactions, making it a valuable building block for the synthesis of more complex, biologically active compounds.[4][5]

The most robust and logical synthetic pathway to this compound involves a two-stage process, starting from the commercially available precursor, 2-hydroxy-5-methylacetophenone.

-

Stage 1: Construction of the Chromone Ring and C3-Functionalization. The Vilsmeier-Haack reaction is employed to concurrently formylate the C3 position and cyclize the pyrone ring, yielding 3-Formyl-6-methylchromone. This one-pot reaction is highly efficient for electron-rich phenolic ketones.[6][7]

-

Stage 2: Conversion to the Nitrile. The 3-formyl group is then converted to the target 3-cyano group via a Knoevenagel condensation with a suitable active methylene compound, such as cyanoacetic acid.[8][9]

This strategy is favored for its high yields, operational simplicity, and reliance on well-established, high-fidelity reactions.

Stage 1: Vilsmeier-Haack Synthesis of 3-Formyl-6-methylchromone

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds.[10][11] Its application here provides a direct route to the key 3-formylchromone intermediate.

Mechanistic Insight

The reaction proceeds through two primary phases: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution and cyclization.

-

Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[11]

-

Electrophilic Attack & Cyclization: The starting material, 2-hydroxy-5-methylacetophenone, is attacked by the Vilsmeier reagent. The reaction proceeds not at the aromatic ring, but at the enol form of the ketone, leading to a double formylation. This intermediate then undergoes an intramolecular cycloaddition followed by dehydration to form the stable chromone ring system.[6] The acidic workup hydrolyzes the iminium intermediate to the final aldehyde.

Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[7][12]

Table 1: Reagents for Stage 1

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10.0 mL | - |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 3.4 mL | 0.037 |

| 2-Hydroxy-5-methylacetophenone | 1450-72-2 | 150.17 | 3.0 g | 0.02 |

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (10.0 mL) to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (3.4 mL, 0.037 mol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The temperature must be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A thick, pale yellow complex (the Vilsmeier reagent) will form.

-

Substrate Addition: Dissolve 2-hydroxy-5-methylacetophenone (3.0 g, 0.02 mol) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice with vigorous stirring. A solid precipitate will form.

-

Neutralization & Isolation: Neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to yield 3-Formyl-6-methylchromone as a crystalline solid.

-

Expected Yield: 70-80%

-

Self-Validation Check: The melting point of the purified product should be sharp and consistent with literature values (approx. 173 °C).[12] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should confirm the presence of the aldehyde proton and the chromone ring structure.

Stage 2: Synthesis of this compound

The conversion of the 3-formyl group to a 3-cyano group is efficiently achieved via a Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9]

Mechanistic Insight

-

Enolate Formation: Pyridine, a mild base, deprotonates cyanoacetic acid to form a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-Formyl-6-methylchromone.

-

Dehydration & Decarboxylation: The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated intermediate. Subsequent heating promotes the decarboxylation of this intermediate, yielding the final this compound product.[8][9]

Validated Experimental Protocol

This protocol is based on the well-documented reaction of 3-formylchromones with cyanoacetic acid.[9]

Table 2: Reagents for Stage 2

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |

| 3-Formyl-6-methylchromone | 38446-17-8 | 188.18 | 2.0 g | 0.0106 |

| Cyanoacetic Acid | 372-09-8 | 85.06 | 1.0 g | 0.0117 |

| Pyridine | 110-86-1 | 79.10 | 10 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Formyl-6-methylchromone (2.0 g, 0.0106 mol) in pyridine (10 mL).

-

Reagent Addition: Add cyanoacetic acid (1.0 g, 0.0117 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. Monitor the reaction's completion using TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid.

-

Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash it extensively with cold water to remove any residual pyridine hydrochloride, and then dry it completely.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

-

Expected Yield: 85-95%

-

Self-Validation Check: The final product should be a pale yellow solid.[13] The melting point and spectroscopic data should match the reference values for this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₇NO₂ | [14][15] |

| Molecular Weight | 185.18 g/mol | [14][15] |

| CAS Number | 50743-18-5 | [14][15] |

| Appearance | Pale yellow solid/powder | [13] |

| Melting Point | 151-153 °C | [15] |

| IR Spectroscopy (cm⁻¹) | Key peaks expected: ~2230 (C≡N stretch), ~1650 (C=O stretch, pyrone), ~1600 (C=C stretch) | |

| ¹H NMR (CDCl₃, δ ppm) | Signals expected for aromatic protons, the methyl group singlet, and the characteristic singlet for the H-2 proton of the chromone ring. | |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the nitrile carbon (~115 ppm), carbonyl carbon (~175 ppm), and other aromatic and aliphatic carbons. |

Conclusion

The synthetic route detailed in this guide, proceeding via a Vilsmeier-Haack reaction followed by a Knoevenagel condensation, represents an efficient, high-yielding, and reliable method for the preparation of this compound. The mechanistic discussions and step-by-step protocols provide the necessary framework for researchers to successfully synthesize this valuable intermediate, enabling further exploration in medicinal chemistry and drug discovery. The emphasis on self-validating checkpoints within the protocols ensures a high degree of confidence in the experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. ijrar.org [ijrar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. scbt.com [scbt.com]

- 15. This compound | 50743-18-5 | INDOFINE Chemical Company [indofinechemical.com]

Introduction: The Versatility of the Chromone Scaffold

An In-depth Technical Guide to the Characterization of 3-Cyano-6-methylchromone

The chromone core, a benzopyran-4-one system, is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and pharmacologically active molecules.[1][2] this compound is a particularly valuable derivative, distinguished by the presence of an electron-withdrawing nitrile group at the 3-position and a methyl group on the benzene ring. This specific substitution pattern makes it a versatile building block. Researchers have successfully utilized this compound as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] Its unique electronic and structural properties also lend themselves to the development of fluorescent probes for biological imaging and advanced materials with specific optical properties.[3][4] This guide serves to establish a foundational, self-validating system for its definitive characterization.

Core Physicochemical Properties

Before embarking on complex analytical procedures, establishing the fundamental physicochemical properties is a critical first step for identity confirmation and handling. This compound typically presents as a pale yellow powder.[3]

| Property | Value | Source(s) |

| CAS Number | 50743-18-5 | [5][6][7] |

| Molecular Formula | C₁₁H₇NO₂ | [3][5][6] |

| Molecular Weight | 185.18 g/mol | [3][5][6] |

| Melting Point | 146-153 °C | [3][5] |

| Purity | ≥ 98% (typically by HPLC) | [5][7] |

| Solubility | Soluble in Chloroform, DMF | [5][8] |

| Appearance | Pale yellow powder | [3] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 3-substituted chromones is most effectively achieved through the condensation of an appropriate precursor. For this compound, a highly efficient and common strategy involves the Knoevenagel condensation of 3-formyl-6-methylchromone with a reagent that can introduce the cyano group, such as hydroxylamine hydrochloride, followed by dehydration.[9] The 3-formyl-6-methylchromone precursor itself is typically synthesized via the Vilsmeier-Haack reaction on 2'-hydroxy-5'-methylacetophenone. This multi-step approach provides a reliable route to the target molecule.

Logical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. A combination of NMR, IR, and Mass Spectrometry is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra is mandatory.

The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common and effective solvent for chromone derivatives.[10]

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 10-20 mg of this compound.[10]

-

For ¹³C NMR, a higher concentration is needed due to the low natural abundance of ¹³C; weigh 50-100 mg of the sample.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

-

-

Instrument Setup (General Parameters):

-

Spectrometer Frequency: 300-600 MHz for ¹H; 75-150 MHz for ¹³C.[10]

-

Internal Standard: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) is typically used for referencing.[10]

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.[10]

-

-

¹³C NMR Parameters:

-

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 - 8.6 | Singlet (s) | N/A |

| H-5 | ~8.0 - 8.2 | Singlet (s) or narrow Doublet | ~1-2 Hz (if coupled to H-7) |

| H-7 | ~7.5 - 7.7 | Doublet (d) | ~8-9 Hz |

| H-8 | ~7.4 - 7.6 | Doublet (d) | ~8-9 Hz |

| 6-CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-4 (C=O) | ~175 - 178 | Carbonyl carbon, typically a sharp signal. |

| C-2 | ~158 - 162 | Carbon adjacent to the pyrone oxygen. |

| C-8a | ~154 - 156 | Aromatic quaternary carbon. |

| C-6 | ~138 - 142 | Aromatic carbon bearing the methyl group. |

| C-7 | ~134 - 137 | Aromatic CH. |

| C-5 | ~125 - 128 | Aromatic CH. |

| C-4a | ~123 - 125 | Aromatic quaternary carbon. |

| C-8 | ~118 - 120 | Aromatic CH. |

| C-3 | ~115 - 117 | Quaternary carbon attached to the cyano group. |

| C≡N | ~114 - 116 | Cyano group carbon. |

| 6-CH₃ | ~20 - 22 | Methyl group carbon.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The presence of the nitrile and carbonyl groups gives rise to strong, characteristic absorption bands.

-

Preparation: Mix ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | ~2220 - 2240 | Strong, sharp |

| C=O (Carbonyl stretch) | ~1630 - 1660 | Strong, sharp |

| C=C (Aromatic & pyrone stretch) | ~1580 - 1620 | Medium to Strong |

| C-O (Ether stretch) | ~1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the molecular weight of the compound [C₁₁H₇NO₂]⁺.[3][6]

-

Key Fragmentation: Expect fragmentation patterns consistent with the chromone core, such as the loss of CO (m/z = 157) via retro-Diels-Alder (rDA) fragmentation, which is characteristic of the chromone skeleton.

Crystallographic Analysis: The Unambiguous Proof

For an unambiguous, three-dimensional structural proof, single-crystal X-ray diffraction is the gold standard. While it requires a suitable single crystal, the resulting data on bond lengths, bond angles, and crystal packing is invaluable.

Workflow: Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process begins with growing a high-quality single crystal, often by slow evaporation of a saturated solution.[12] A suitable crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure, ultimately yielding a complete 3D model of the molecule.

Biological Activity and Applications Landscape

The robust characterization of this compound is justified by its significant potential in several scientific domains. Its structure serves as a valuable starting point for creating more complex molecules with tailored biological activities.

-

Pharmaceutical Development: It is a key intermediate for compounds targeting neurological disorders and for the synthesis of potential anti-inflammatory and anti-cancer agents.[3][4] The chromone scaffold is known to be associated with a wide range of biological activities including antiviral, antimicrobial, and antioxidant effects.[1]

-

Fluorescent Probes: The conjugated system of the chromone ring, enhanced by the cyano group, imparts fluorescent properties, making it suitable for developing probes used in biological imaging to visualize cellular processes.[3]

-

α-Glucosidase Inhibition: Derivatives of the related 3-styrylchromones have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential therapeutic avenue for diabetes.[13]

Conclusion

The comprehensive characterization of this compound is a multi-faceted process requiring the synergistic application of spectroscopic and analytical techniques. This guide outlines a self-validating framework, from synthesis confirmation to detailed structural elucidation via NMR, IR, and MS, and the principles of crystallographic analysis. By adhering to these rigorous methodologies, researchers can ensure the identity, purity, and structural integrity of this valuable compound, thereby enabling its confident application in drug discovery, materials science, and beyond.

References

- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. This compound | 50743-18-5 | INDOFINE Chemical Company [indofinechemical.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Cyano-6-methylchromone: Elucidating Molecular Structure for Advanced Drug Discovery

Introduction: The Significance of 3-Cyano-6-methylchromone in Medicinal Chemistry

This compound, a member of the chromone family of heterocyclic compounds, represents a scaffold of significant interest to researchers, scientists, and drug development professionals.[1][2] Chromone derivatives are known for their diverse pharmacological activities, and the unique chemical architecture of this compound (Molecular Formula: C₁₁H₇NO₂, Molecular Weight: 185.18 g/mol ) makes it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] Its potential applications span from the development of anti-inflammatory and anti-cancer agents to its use as a fluorescent probe in biological imaging.[1] A thorough understanding of its molecular structure is paramount for the rational design and synthesis of new bioactive molecules. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols for its structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of each method for the unambiguous characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed picture of the proton framework.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Accurately weigh 10-20 mg of the solid compound.[3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for chromone derivatives.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern instruments can also reference the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm).[3]

-

Data Acquisition:

Predicted ¹H NMR Spectral Data and Interpretation

Based on the known chemical shifts for similar chromone derivatives, the following ¹H NMR spectral data are predicted for this compound in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | Singlet | 1H | H-2 |

| ~ 8.0 | Doublet | 1H | H-5 |

| ~ 7.6 | Doublet of doublets | 1H | H-7 |

| ~ 7.4 | Doublet | 1H | H-8 |

| ~ 2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

H-2 Proton: The proton at the 2-position of the chromone ring is expected to be the most deshielded aromatic proton, appearing as a singlet downfield due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the pyrone ring.

-

Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. H-5 is expected to be a doublet, coupled to H-7. H-7 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 should be a doublet, coupled to H-7.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the 6-position are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Accurately weigh 50-100 mg of the solid compound.[3]

-

Solvent and Standard: As with ¹H NMR, CDCl₃ is a suitable solvent, and TMS or the solvent peak (CDCl₃: δ ≈ 77.16 ppm) can be used for referencing.[3]

-

Data Acquisition:

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are presented below, with reference to the spectrum of the closely related 3-Cyano-6,8-dimethylchromone.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C-4 (Carbonyl) |

| ~ 158 | C-2 |

| ~ 155 | C-8a |

| ~ 138 | C-7 |

| ~ 135 | C-6 |

| ~ 125 | C-5 |

| ~ 118 | C-4a |

| ~ 117 | C-8 |

| ~ 115 | -CN (Cyano) |

| ~ 105 | C-3 |

| ~ 21 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the chromone ring system appear in the aromatic region of the spectrum. The chemical shifts are influenced by the oxygen atom, the carbonyl group, and the cyano group.

-

Cyano Carbon (-CN): The carbon of the nitrile group typically appears in the 115-125 ppm range.

-

Methyl Carbon (-CH₃): The sp³ hybridized carbon of the methyl group is the most shielded, appearing at the highest field.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often provides detailed fragmentation patterns.

-

Mass Analyzer: A variety of mass analyzers can be employed, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular ion peak [M]⁺ for this compound (C₁₁H₇NO₂) would be at m/z 185. The fragmentation of chromones often proceeds via a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:

Figure 1: Predicted major fragmentation pathways for this compound in mass spectrometry.

Interpretation of Fragmentation:

-

Molecular Ion (m/z 185): The peak corresponding to the intact molecule after ionization.

-

Loss of CO (m/z 157): A common fragmentation for carbonyl-containing compounds.

-

Loss of HCN (m/z 158): Fragmentation involving the cyano group.

-

Further Fragmentation: The resulting fragment ions can undergo further rearrangements and cleavages to produce smaller, stable ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~ 2230-2210 | Sharp, Medium | C≡N Stretch (Nitrile)[5] |

| ~ 1650-1630 | Strong | C=O Stretch (γ-pyrone) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

Interpretation:

-

C≡N Stretch: The sharp absorption band in the region of 2230-2210 cm⁻¹ is a clear indicator of the nitrile functional group.[5]

-

C=O Stretch: The strong absorption around 1650-1630 cm⁻¹ is characteristic of the carbonyl group in the γ-pyrone ring of the chromone system.

-

C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those below 3000 cm⁻¹ are from the methyl group's C-H bonds.

-

C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic and pyrone rings.

Synthesis and Structural Confirmation Workflow

The reliable synthesis of this compound is a prerequisite for its spectroscopic analysis and subsequent use in drug discovery pipelines. A common synthetic route involves the condensation of 2-hydroxy-5-methylacetophenone with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction) to form the corresponding 3-formylchromone, followed by conversion of the aldehyde to a nitrile.

References

biological activity of 3-Cyano-6-methylchromone derivatives.

An In-depth Technical Guide to the Biological Activity of 3-Cyano-6-methylchromone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The chromone scaffold, a benzopyran-4-one ring system, represents a privileged structure in medicinal chemistry, found in a myriad of compounds with extensive biological activities.[1][2][3][4] Among its numerous variants, derivatives of this compound have emerged as particularly promising candidates for drug development due to their versatile synthetic accessibility and potent pharmacological properties.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.

The Chromone Scaffold: A Foundation for Bioactivity

Chromones are a class of heterocyclic compounds that serve as the central backbone for many natural products and synthetic molecules, demonstrating significant pharmacological promise in treating cancer, diabetes, and infectious and inflammatory diseases.[6] The rigid, bicyclic structure of the chromone nucleus is considered an attractive starting point for the design of new drugs due to its favorable biological activities and relatively low toxicity.[3][7] The introduction of a cyano (-CN) group at the 3-position and a methyl (-CH3) group at the 6-position creates the this compound scaffold. This specific arrangement of functional groups provides a versatile platform for further chemical modifications, leading to a diverse library of derivatives with enhanced and often highly specific biological functions.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with readily available precursors, such as substituted 2-hydroxyacetophenones. A common and efficient method involves the Knoevenagel condensation of 3-formylchromones with compounds containing active methylene groups, like malononitrile or ethyl cyanoacetate.[8][9] This reaction can often be performed under environmentally friendly conditions, for instance, by heating in water without a catalyst, to yield the desired 3-vinylchromone derivatives which can be further modified.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this class of compounds, starting from a common precursor and highlighting the key reaction stages that allow for the generation of diverse derivatives.

Caption: General synthesis workflow for this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities. The following sections delve into the most significant of these, detailing their mechanisms of action supported by preclinical data.

Anticancer Activity

The this compound scaffold is a promising foundation for the development of novel anticancer agents, with derivatives showing significant cytotoxicity against a variety of human cancer cell lines.[1][2]

Mechanism of Action: Induction of Apoptosis A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) in malignant cells.[1][10] This is achieved through the modulation of key signaling pathways that regulate cell survival and death. Specifically, these derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][12]

Caption: Apoptosis induction pathway by this compound derivatives.

Quantitative Cytotoxicity Data The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chromone Derivatives | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [10] |

| Chromone Derivatives | A549 (Lung Cancer) | 31.43 ± 3.01 | [10] |

| Chromone-nitrogen mustard | MDA-MB-231 (Breast Cancer) | ~8-20 | [2] |

| Chromone-aminothiazole | HL-60 (Leukemia) | 0.25 | [2] |

| Chromone phosphorous heterocycles | HCT-116 (Colon Cancer) | 1.56 µg/mL | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and certain chromone derivatives have displayed potent anti-inflammatory properties.[1][13]

Mechanism of Action: Inhibition of the p38 MAPK Pathway A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[1][14][15] This effect is mediated through the targeted inhibition of the p38 MAPK signaling pathway.[14][15] The compound impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event required for p38 activation.[1][14] By blocking the pathway at this early stage, the derivative prevents the downstream inflammatory cascade without directly inhibiting the p38 kinase itself.[14]

Caption: Inhibition of the ROS-dependent p38 MAPK pathway.

Quantitative Anti-inflammatory Data

| Compound | Assay | EC50 (µM) | Reference |

| Chromone Amide Derivative (5-9) | NO Inhibition in RAW264.7 cells | 5.33 ± 0.57 | [13] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone-3-carbonitriles, including the 6-methyl derivative, have shown significant antifungal and antibiofilm activities, particularly against multiple Candida species.[16]

Mechanism of Action: Biofilm and Virulence Inhibition These compounds are effective not only at inhibiting the growth of fungal cells but also at disrupting key virulence factors.[16] Studies have demonstrated that 6-methylchromone-3-carbonitrile can inhibit the formation of biofilms, which are protective communities of microbes that are notoriously resistant to conventional antifungals.[16] The mechanism involves the inhibition of cell aggregation and the prevention of hypha formation—a crucial morphological transition required for C. albicans to form biofilms and cause invasive infections.[16]

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-methylchromone-3-carbonitrile | Candida species | 5-50 | [16] |

| Chromone-dithiazole 3c | Bacillus subtilis | 0.78 | [2] |

| Chromone-dithiazole 3h | Escherichia coli | 1.56 | [2] |

| Chromone-dithiazole 3h | Saccharomyces cerevisiae | 0.78 | [2] |

Neuroprotective Effects

Certain benzopyran analogs have shown promise in providing neuroprotection against ischemic brain damage, highlighting another potential therapeutic avenue for this class of compounds.[5][11]

Mechanism of Action: Anti-apoptotic and Antioxidant Effects In models of focal ischemic brain damage, treatment with a benzopyran analog significantly reduced the infarct area.[11] The neuroprotective effect is associated with potent anti-apoptotic actions. The compound was found to reverse the reduction in the anti-apoptotic protein Bcl-2 while suppressing the increase in the pro-apoptotic protein Bax and inhibiting the release of cytochrome c from mitochondria in the affected brain tissue.[11] This modulation of the apoptotic pathway, combined with antioxidant activity, helps protect neurons from cell death induced by ischemia-reperfusion injury.[5][11]

Experimental Protocols: Core Methodologies

To ensure scientific integrity and reproducibility, the description of validated experimental protocols is essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cancer cells (e.g., A549, HT-29) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7).[2][13]

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Perspectives

The derivatives of this compound represent a highly versatile and pharmacologically potent class of compounds. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infection, and neurodegeneration establishes them as a valuable scaffold in modern drug discovery. The well-defined mechanisms of action, particularly the modulation of critical signaling pathways like apoptosis and p38 MAPK, provide a solid foundation for rational drug design.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties, selectivity, and in vivo efficacy. Further exploration of their potential in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance. The continued investigation of this privileged chemical scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

The Chromone Scaffold: A Historical and Synthetic Odyssey for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are the "privileged scaffolds," and among them, the chromone core (4H-chromen-4-one) holds a distinguished position. This bicyclic system, consisting of a benzene ring fused to a γ-pyrone ring, is not only widespread in nature but has also proven to be a versatile template for the design and synthesis of therapeutic agents. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the inherent chemical properties of the scaffold allow for diverse synthetic modifications.

This technical guide offers a comprehensive exploration of the discovery and history of chromone compounds. It is designed for the discerning researcher and drug development professional, providing not only a historical narrative but also a deeper understanding of the evolution of synthetic strategies. By examining the causality behind key experimental choices and the progression of synthetic methodologies, we aim to equip the modern chemist with a thorough appreciation of this remarkable scaffold.

From Ancient Remedies to Isolated Molecules: The Natural Origins of Chromones

The story of chromones begins not in a laboratory, but in the annals of traditional medicine. For centuries, extracts from various plants have been used to treat a range of ailments, and many of these botanicals owe their therapeutic effects to the presence of chromone derivatives.

One of the most historically significant natural chromones is khellin , found in the seeds of the Eastern Mediterranean plant Ammi visnaga. Decoctions of this plant were used in ancient Egypt to treat conditions like renal colic and asthma. While the plant has a long history of medicinal use, it was in the late 19th and early 20th centuries that chemists began to isolate and characterize its active constituents.

However, the first isolation of a chromone compound appears to predate the extensive work on khellin. Eugenin (5-hydroxy-2-methyl-4H-chromen-4-one) was isolated from the essential oil of cloves (Eugenia caryophyllata or Syzygium aromaticum). While the use of cloves as a spice and traditional remedy dates back thousands of years, the isolation of its chemical components marks a pivotal moment in the scientific understanding of these natural products.

The journey from traditional use to the isolation of pure, active compounds laid the groundwork for the synthetic endeavors that would follow, as chemists sought to replicate and improve upon nature's designs.

The Dawn of Synthesis: Building the Chromone Core

The late 19th and early 20th centuries were a fertile period for the development of synthetic organic chemistry. As the structures of natural products were elucidated, chemists rose to the challenge of constructing these molecules in the laboratory. This era saw the birth of several "named reactions" that remain fundamental to heterocyclic chemistry today.

The First Synthesis of the Unsubstituted Chromone Scaffold

A crucial milestone in the history of chromone chemistry was the first synthesis of the parent, unsubstituted 4H-chromen-4-one. This was achieved in 1900 by Siegfried Ruhemann and H. E. Stapleton. Their method involved the condensation of phenol with propiolic acid, followed by cyclization. While not a high-yielding or widely applicable method by modern standards, it represented the first successful laboratory construction of the fundamental chromone ring system and opened the door for more sophisticated synthetic approaches.

The Pechmann Condensation and the Simonis Reaction: A Tale of Two Isomers

The synthesis of chromones is intrinsically linked to that of their isomers, the coumarins (2H-chromen-2-ones). A key early reaction in this field was the Pechmann condensation , discovered by the German chemist Hans von Pechmann in 1883. This acid-catalyzed reaction of a phenol with a β-ketoester typically yields a coumarin.

However, a significant variation of this reaction, which proved pivotal for chromone synthesis, was reported by the German chemist H. Simonis in 1913. The Simonis chromone cyclization utilizes phosphorus pentoxide (P₂O₅) as the condensing agent instead of the strong protic acids used in the Pechmann condensation. This change in conditions favors the formation of the chromone isomer. The choice between these two related reactions to selectively produce either a coumarin or a chromone highlights the subtle yet powerful influence of reaction conditions on the outcome of a synthesis, a fundamental concept in organic chemistry.

Key Synthetic Methodologies: A Chronological Overview

| Reaction Name | Year Discovered | Key Contributors | Description |

| Pechmann Condensation | 1883 | Hans von Pechmann | Acid-catalyzed reaction of a phenol with a β-ketoester, primarily yielding coumarins. |

| First Synthesis of Unsubstituted Chromone | 1900 | Siegfried Ruhemann & H. E. Stapleton | Condensation of phenol with propiolic acid to form the parent chromone scaffold. |

| Kostanecki-Robinson Reaction | 1901 | Stanisław Kostanecki & A. Różycki | Acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride to form a chromone. |

| Simonis Chromone Cyclization | 1913 | H. Simonis | Reaction of a phenol with a β-ketoester in the presence of P₂O₅ to favor chromone formation. |

| Allan-Robinson Reaction | 1924 | J. Allan & Robert Robinson | Condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones (2-arylchromones). |

| Baker-Venkataraman Rearrangement | 1933-1934 | Wilson Baker & K. Venkataraman | Base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, a key intermediate for chromone synthesis. |

The Evolution of Chromone Synthesis: Key Named Reactions and Their Mechanistic Insights

The initial methods for chromone synthesis paved the way for more versatile and efficient strategies. The following sections detail the key named reactions that have become the workhorses for the construction of the chromone scaffold, along with an exploration of their mechanisms and the rationale behind their development.

The Kostanecki-Robinson Reaction (1901)

Developed by the Polish chemist Stanisław Kostanecki and his colleague A. Różycki, the Kostanecki-Robinson reaction is a method for synthesizing chromones and flavones from o-hydroxyaryl ketones. The reaction involves the acylation of the phenolic hydroxyl group with an aliphatic or aromatic acid anhydride in the presence of the corresponding sodium salt, followed by an intramolecular aldol condensation and dehydration.

Experimental Protocol: Synthesis of a 2-Methylchromone via the Kostanecki-Robinson Reaction

-

Reactant Preparation: A mixture of an o-hydroxyacetophenone (1.0 eq.), acetic anhydride (3.0 eq.), and anhydrous sodium acetate (1.5 eq.) is prepared in a round-bottom flask.

-

Reaction: The mixture is heated to 170-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into water and stirred. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-methylchromone.

Causality behind Experimental Choices: The use of the sodium salt of the acid corresponding to the anhydride acts as a base to facilitate the enolate formation necessary for the intramolecular cyclization. The high temperature is required to drive the reaction to completion.

The Allan-Robinson Reaction (1924)

A significant extension of the Kostanecki-Robinson reaction, the Allan-Robinson reaction , developed by J. Allan and the Nobel laureate Sir Robert Robinson, is a powerful method for the synthesis of flavones and isoflavones (2- and 3-arylchromones, respectively). This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride.

The mechanism is similar to the Kostanecki-Robinson reaction, but the use of an aromatic anhydride leads to the introduction of an aryl group at the 2-position of the chromone ring. This reaction was instrumental in the synthesis and structural elucidation of a vast number of naturally occurring flavonoids.

The Baker-Venkataraman Rearrangement (1933-1934)

A landmark discovery in the synthesis of chromones was the Baker-Venkataraman rearrangement , independently reported by the British chemist Wilson Baker and the Indian chemist Krishnaswami Venkataraman. This reaction provides a convenient route to 1,3-diketones, which are versatile precursors to chromones.

The rearrangement involves the base-catalyzed intramolecular acyl migration of an o-acyloxyacetophenone. The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the chromone. This two-step process offered a milder and often more efficient alternative to the high-temperature conditions of the Kostanecki-Robinson reaction.

The Modern Era: A Privileged Scaffold in Drug Discovery

The pioneering synthetic work of the early 20th century laid a robust foundation for the exploration of chromones in medicinal chemistry. The recognition of the chromone core as a "privileged scaffold" has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including:

-

Anti-inflammatory agents: Chromone derivatives have been developed as inhibitors of various inflammatory mediators.

-

Anticancer agents: The chromone scaffold has been utilized to design compounds that target various aspects of cancer cell proliferation and survival.

-

Antiviral and Antimicrobial agents: Chromone-based compounds have shown promise in combating viral and microbial infections.

-

Central Nervous System (CNS) agents: The versatility of the chromone structure has allowed for the development of compounds with activity in the CNS.

The historical journey of chromone compounds, from their roots in traditional medicine to their current status as a cornerstone of modern drug discovery, is a testament to the enduring power of natural products to inspire chemical innovation. The evolution of their synthesis, from the first tentative constructions to the elegant and efficient methods of today, reflects the broader progress of organic chemistry as a science. For the contemporary researcher, a deep understanding of this history provides not only a rich intellectual context but also a powerful toolkit for the design and creation of the next generation of chromone-based therapeutics.

An In-Depth Technical Guide to 3-Cyano-6-methylchromone (CAS: 50743-18-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyano-6-methylchromone, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. Drawing upon established synthetic methodologies and an analysis of its emergent biological significance, this document serves as a critical resource for professionals engaged in medicinal chemistry, drug discovery, and molecular probe development.

Core Compound Characteristics

This compound, also known as 6-Methyl-4-oxo-4H-1-benzopyran-3-carbonitrile, is a crystalline solid with the molecular formula C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol . Its structure features a chromone backbone, a privileged scaffold in medicinal chemistry, with a methyl group at the 6-position and a cyano group at the 3-position. This unique arrangement of functional groups imparts a range of valuable chemical and physical properties.

| Property | Value |

| CAS Number | 50743-18-5 |

| Molecular Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 170-174 °C |

| Purity | >98.0% (GC) |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Vilsmeier-Haack formylation of 2'-hydroxy-5'-methylacetophenone to yield the key intermediate, 3-formyl-6-methylchromone. This is followed by the conversion of the formyl group to a cyano group.

Step 1: Vilsmeier-Haack Formylation of 2'-Hydroxy-5'-methylacetophenone

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1] In this step, a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), electrophilically attacks the 2'-hydroxy-5'-methylacetophenone to introduce a formyl group at the 3-position of the resulting chromone ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.

-

Once the addition is complete, add 2'-hydroxy-5'-methylacetophenone to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

-

The solid precipitate of 3-formyl-6-methylchromone is collected by filtration, washed with water, and dried.[2][3]

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Caption: Vilsmeier-Haack formylation of 2'-hydroxy-5'-methylacetophenone.

Step 2: Conversion of 3-Formyl-6-methylchromone to this compound

The transformation of the aldehyde functional group in 3-formyl-6-methylchromone to a nitrile is a crucial final step. This can be achieved through various methods, with the use of hydroxylamine hydrochloride followed by dehydration being a common and effective route.

Experimental Protocol:

-

Dissolve 3-formyl-6-methylchromone in a suitable solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride and a base, for example, sodium acetate or pyridine, to the solution.

-

Reflux the mixture for a designated period, monitoring the formation of the oxime intermediate by TLC.

-

Upon completion of the oxime formation, the dehydrating agent, such as acetic anhydride or phosphorus pentoxide, is added.

-

Continue to reflux the reaction mixture until the conversion to the nitrile is complete, as indicated by TLC.

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The solid this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Caption: Conversion of 3-formyl-6-methylchromone to the target nitrile.

Biological Activities and Therapeutic Potential

The chromone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. While specific data for this compound is emerging, the known activities of related compounds provide a strong rationale for its investigation in drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of chromone derivatives against various cancer cell lines. While specific IC₅₀ values for this compound are not yet widely published, related compounds have shown significant promise. For instance, certain tropinone derivatives have displayed potent activities against a panel of human cancer cells, with some exhibiting greater potency than the standard chemotherapeutic agent cisplatin.[4] The introduction of a cyano group can enhance the electrophilicity of the chromone ring system, potentially leading to increased interaction with biological nucleophiles within cancer cells and contributing to cytotoxic effects.

Table of Cytotoxicity Data for Related Chromone Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Derivative 6 (Tropinone) | HL-60 | 3.39 |

| Derivative 6 (Tropinone) | A-549 | 13.59 |

| Derivative 6 (Tropinone) | SMMC-7721 | 6.65 |

| Derivative 6 (Tropinone) | MCF-7 | 13.09 |

| Derivative 6 (Tropinone) | SW480 | 12.38 |

| DDP (Cisplatin) | HL-60 | 4.31 |

| DDP (Cisplatin) | A-549 | 17.39 |

| DDP (Cisplatin) | SMMC-7721 | 13.86 |

| DDP (Cisplatin) | MCF-7 | 16.31 |

| DDP (Cisplatin) | SW480 | 19.07 |

| Data for tropinone derivatives are provided for comparative purposes.[4] |

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Chromone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways. For example, some flavanone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[5] A 3-cyano-2-pyridone derivative, which shares structural similarities with our topic compound, has also demonstrated significant in vivo anti-inflammatory activity.[6] The mechanism of action is often attributed to the inhibition of pathways such as NF-κB and MAPK.[7]

Experimental Workflow for In Vitro Anti-inflammatory Assays:

Caption: General workflow for assessing in vitro anti-inflammatory activity.

Application as a Fluorescent Probe

The inherent fluorescence of the chromone scaffold makes this compound a promising candidate for the development of fluorescent probes for biological imaging. The electron-withdrawing nature of the cyano group can influence the photophysical properties of the molecule, potentially leading to environmentally sensitive fluorescence. Chromone-based probes have been successfully employed for the detection of metal ions, such as Fe³⁺, in living cells.[8]

Protocol for Cellular Imaging using a Chromone-Based Fluorescent Probe (Template):

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Loading: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.

-

Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

-

Washing: After incubation, wash the cells with fresh, pre-warmed phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

-

Imaging: Acquire fluorescent images using a confocal or fluorescence microscope with appropriate excitation and emission wavelengths. The specific wavelengths will need to be determined experimentally for this compound.

-

Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Caption: Workflow for utilizing this compound as a fluorescent cell probe.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its accessible synthesis and the established biological importance of the chromone scaffold. This guide has provided a detailed overview of its synthesis, potential biological activities, and applications. Future research should focus on a thorough evaluation of its cytotoxic and anti-inflammatory properties against a broad panel of cancer cell lines and in relevant in vivo models. Furthermore, a detailed characterization of its photophysical properties is warranted to fully exploit its potential as a fluorescent probe for cellular imaging and sensing applications. The versatility of the cyano group also opens avenues for further chemical modifications, enabling the generation of a library of novel derivatives with potentially enhanced therapeutic efficacy.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. asianpubs.org [asianpubs.org]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. benchchem.com [benchchem.com]

- 8. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 3-Cyano-6-methylchromone

An In-depth Technical Guide

Abstract

3-Cyano-6-methylchromone is a versatile heterocyclic compound recognized as a privileged structure in medicinal chemistry and a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] Its utility in pharmaceutical development, including the synthesis of potential anti-inflammatory and anti-cancer agents, and its application as a fluorescent probe, underscore the importance of understanding its fundamental physicochemical properties.[1] Solubility is a critical parameter that dictates the feasibility of reaction conditions, purification strategies, formulation development, and analytical method design. This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles based on molecular structure with a detailed, field-proven experimental protocol for systematic solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their workflows.

Introduction to this compound

1.1 Overview and Significance

This compound (CAS No. 50743-18-5) belongs to the chromone class of compounds, which are bicyclic systems forming the core of many natural products like flavonoids.[2] The rigid chromone scaffold is considered a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.[2] The presence of the cyano (-C≡N) group at the 3-position and a methyl (-CH₃) group at the 6-position imparts specific reactivity and physicochemical characteristics. This compound serves as a key building block for developing novel therapeutics and its inherent fluorescence makes it suitable for biological imaging applications.[1]

1.2 Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation for predicting its behavior. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50743-18-5 | [1][3][4] |

| Molecular Formula | C₁₁H₇NO₂ | [1][3][4] |

| Molecular Weight | 185.18 g/mol | [1][3][4] |

| Appearance | Pale yellow to white crystalline powder | [1] |

| Melting Point | 146-154 °C | [1][4] |

| Purity (Typical) | ≥98% (HPLC) | [4] |

Theoretical Principles of Solubility

2.1 A Structural Analysis of this compound

The principle of "like dissolves like" is the primary determinant of solubility, stating that substances with similar polarities are more likely to be soluble in one another.[5][6] The structure of this compound features a blend of polar and non-polar characteristics.

-

Polar Moieties: The molecule contains a highly polar nitrile (cyano) group and a polar carbonyl group (ketone) and ether linkage within the chromone ring. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Non-Polar Moieties: The fused benzene ring and the methyl group are non-polar (lipophilic), contributing to its solubility in less polar organic solvents.

This duality suggests that the compound will exhibit limited solubility in highly polar protic solvents like water but will be more soluble in solvents of intermediate to high polarity, particularly those that can act as hydrogen bond acceptors.

Caption: Polarity contributions of functional groups in this compound.

2.2 Predicted Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile. This serves as a hypothesis to be confirmed by the experimental protocol outlined in Section 3.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The dominant polar groups prevent dissolution in highly non-polar media. |

| Polar Aprotic | Chloroform, Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents effectively solvate the polar functional groups without the competing hydrogen bonding network of protic solvents. Solubility in chloroform is experimentally confirmed.[4] |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | While these solvents can hydrogen bond, the energy required to break their strong intermolecular H-bonds to solvate the large, moderately non-polar molecule may not be favorable. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |

Experimental Protocol for Solubility Determination

As a self-validating system, this protocol is designed to provide a robust and reproducible assessment of solubility. It progresses from a rapid qualitative assessment to a more rigorous quantitative analysis.

3.1 Objective

To systematically determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents at ambient temperature.

3.2 Materials & Equipment

-

This compound (≥98% purity)

-

Analytical Balance (±0.1 mg)

-

Glass Vials (e.g., 4 mL) with screw caps

-

Vortex Mixer and/or Orbital Shaker

-

Micropipettes

-

Syringe Filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

UV-Vis Spectrophotometer or HPLC-UV system

-

Solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetone, Acetonitrile, Chloroform, Dichloromethane, Toluene, DMSO.

3.3 Experimental Workflow

Caption: Step-by-step workflow for solubility determination.

3.4 Step-by-Step Methodology (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, which is a gold standard for solubility determination.[7][8]

-

Preparation: Accurately weigh approximately 10 mg of this compound into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial test concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to break up any aggregates.

-

Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This step is crucial to ensure the solution reaches equilibrium. Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

Qualitative Observation: After equilibration, visually inspect the vial.

-

Completely Dissolved: If no solid particles are visible, the compound is soluble at ≥10 mg/mL. To find the upper limit, more solute can be added incrementally until saturation is reached.

-

Partially Dissolved/Insoluble: If solid material remains, the compound is either sparingly soluble or insoluble at this concentration. Proceed to quantitative analysis.

-

3.5 Protocol for Quantitative Analysis (UV-Vis Spectroscopy)

This assumes the compound has a chromophore suitable for UV-Vis analysis, which the chromone structure does.

-

Prepare Saturated Solution: Follow steps 1-4 from the qualitative protocol.

-

Isolate Supernatant: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 min) to pellet the excess solid. Carefully draw off the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is essential to remove any fine particulates that would scatter light and artificially inflate the absorbance reading.

-

Prepare Calibration Curve:

-

Create a concentrated stock solution of the compound in the same solvent (e.g., 1 mg/mL, ensuring it fully dissolves).

-

Perform a serial dilution to create a set of standards of known concentration (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be >0.99 for a reliable curve.

-

-

Analyze Sample: Dilute the filtered supernatant from step 2 to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.

-

Calculate Solubility: Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution, which is the compound's solubility in that solvent (e.g., in mg/mL or mol/L).

Application of Solubility Data in Research and Development

Understanding the solubility of this compound is not an academic exercise; it has direct, practical implications for the scientific audience.

-

Synthetic Chemistry: The choice of solvent is critical for reaction success. Knowing that the compound is soluble in aprotic solvents like DMF or ACN allows chemists to select appropriate media for reactions involving this intermediate.

-

Purification: Solubility data guides the selection of solvent systems for crystallization, a key technique for purifying solid compounds. A suitable system involves a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Drug Formulation: For drug development professionals, poor aqueous solubility is a major hurdle. Early knowledge of low water solubility prompts strategies like salt formation, co-solvent systems, or advanced formulations (e.g., nanoparticles) to improve bioavailability.

-

Analytical Chemistry: Developing reliable analytical methods, such as HPLC, requires the analyte to be fully dissolved in the mobile phase or a sample diluent. This data informs the choice of solvents to ensure accurate and reproducible quantification.

Conclusion